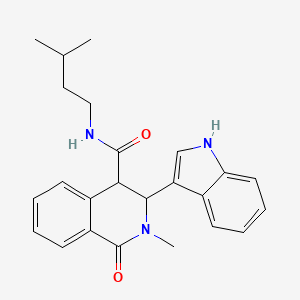
3-(1H-Indol-3-yl)-N-isopentyl-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Chemical Reactions Analysis
WAY-329423 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-329423 has several scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition and related pathways.
Biology: Employed in cellular assays to understand the role of ABL kinase in various biological processes.
Medicine: Investigated for its potential therapeutic effects in diseases where ABL kinase activity is implicated, such as certain cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting kinase pathways.
Mechanism of Action
WAY-329423 exerts its effects by inhibiting ABL kinase activity. This inhibition disrupts the signaling pathways that rely on ABL kinase, leading to altered cellular functions. The molecular targets include the ABL kinase itself, and the pathways involved are those related to cell growth, survival, and proliferation .
Comparison with Similar Compounds
WAY-329423 can be compared with other ABL kinase inhibitors such as Vodobatinib (K0706) and other Src-bcr-Abl inhibitors . What sets WAY-329423 apart is its specific structure and binding affinity, which may result in different efficacy and safety profiles.
Similar Compounds
- Vodobatinib (K0706)
- Imatinib
- Dasatinib
- Nilotinib
These compounds share the common feature of inhibiting ABL kinase but differ in their chemical structures and specific applications.
Properties
Molecular Formula |
C24H27N3O2 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-2-methyl-N-(3-methylbutyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C24H27N3O2/c1-15(2)12-13-25-23(28)21-17-9-4-5-10-18(17)24(29)27(3)22(21)19-14-26-20-11-7-6-8-16(19)20/h4-11,14-15,21-22,26H,12-13H2,1-3H3,(H,25,28) |
InChI Key |
DWVWHUYLLUDTSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1C(N(C(=O)C2=CC=CC=C12)C)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[Ethyl(phenyl)sulfamoyl]-N-[(4-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B10805038.png)
![6-[(4-Methylpiperidin-1-yl)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10805049.png)
![N-[(4-methylphenyl)methyl]-6-(2-methylpiperidin-1-yl)sulfonyl-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B10805052.png)

![N-[(2,4-dimethoxyphenyl)methyl]-2-methyl-3-(1-methylindol-3-yl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B10805059.png)
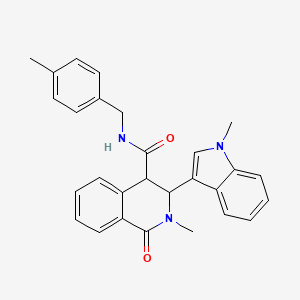
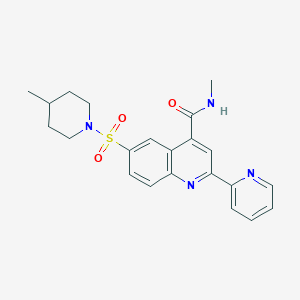

![N-[(4-methoxyphenyl)methyl]-2-methyl-3-(1-methylindol-3-yl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B10805085.png)
![N-[(3-methoxyphenyl)methyl]-2-methyl-3-(1-methylindol-3-yl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B10805086.png)
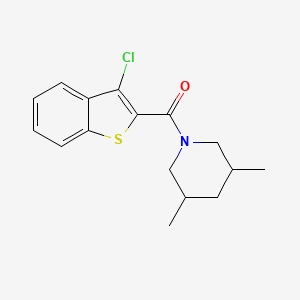
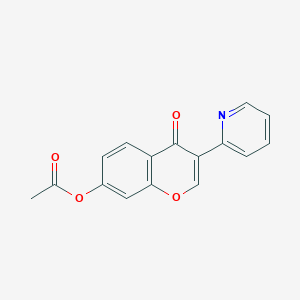
![N-(furan-2-ylmethyl)-7-(3-hydroxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B10805119.png)
